molecular formula C12H11F3N2O3 B7097141 N-[2-(2,2,2-trifluoroethoxy)ethyl]-2,1-benzoxazole-3-carboxamide

N-[2-(2,2,2-trifluoroethoxy)ethyl]-2,1-benzoxazole-3-carboxamide

Cat. No.: B7097141
M. Wt: 288.22 g/mol
InChI Key: IYRNRCDTKKEMIL-UHFFFAOYSA-N
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Description

N-[2-(2,2,2-trifluoroethoxy)ethyl]-2,1-benzoxazole-3-carboxamide is a synthetic organic compound characterized by the presence of a trifluoroethoxy group, a benzoxazole ring, and a carboxamide functional group

Properties

IUPAC Name

N-[2-(2,2,2-trifluoroethoxy)ethyl]-2,1-benzoxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N2O3/c13-12(14,15)7-19-6-5-16-11(18)10-8-3-1-2-4-9(8)17-20-10/h1-4H,5-7H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYRNRCDTKKEMIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(ON=C2C=C1)C(=O)NCCOCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,2,2-trifluoroethoxy)ethyl]-2,1-benzoxazole-3-carboxamide typically involves the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Trifluoroethoxy Group: The trifluoroethoxy group can be introduced via nucleophilic substitution reactions using 2,2,2-trifluoroethanol as a reagent.

    Attachment of the Carboxamide Group: The carboxamide group is typically introduced through the reaction of the benzoxazole derivative with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated synthesis platforms to enhance yield and purity while reducing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,2,2-trifluoroethoxy)ethyl]-2,1-benzoxazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the benzoxazole ring and the trifluoroethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoxazole oxides, while reduction may produce benzoxazole alcohols or amines.

Scientific Research Applications

N-[2-(2,2,2-trifluoroethoxy)ethyl]-2,1-benzoxazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features that may enhance drug-receptor interactions.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-[2-(2,2,2-trifluoroethoxy)ethyl]-2,1-benzoxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The benzoxazole ring can interact with aromatic residues in the target protein, while the carboxamide group may form hydrogen bonds, stabilizing the compound-protein complex. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoroethyl vinyl ether
  • 2,2,2-Trifluoroethyl acetate
  • 2,2,2-Trifluoroethyl methacrylate

Uniqueness

N-[2-(2,2,2-trifluoroethoxy)ethyl]-2,1-benzoxazole-3-carboxamide is unique due to the combination of its trifluoroethoxy group, benzoxazole ring, and carboxamide functional group. This combination imparts distinct chemical and biological properties, such as enhanced stability, lipophilicity, and potential bioactivity, which are not commonly found in other similar compounds.

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